molecular formula C18H18F4N4O B2375700 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775332-45-0

4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2375700
M. Wt: 382.363
InChI Key: GSSLMDKITZJHAB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of fluorine atoms could also allow for the use of 19F NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine atoms and the pyrimidine ring could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Metabolic Pathways in Cancer Treatment

4-Fluoro-N-{1-[2-Methyl-6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is involved in the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). Studies have shown that this compound undergoes several metabolic processes, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, producing various metabolites in human plasma, urine, and feces (Gong et al., 2010).

Antifungal Activity

Research has identified significant antifungal activities of pyrimidine derivatives containing an amide moiety, including 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Compounds synthesized in this category have shown high efficacy against various fungal pathogens, demonstrating potential as antifungal agents (Wu et al., 2021).

Crystal Structure Analysis

The compound's crystal structure has been analyzed, offering insights into its molecular packing and interactions. This analysis is crucial for understanding the compound's properties and potential applications in drug design and pharmacology (Deng et al., 2014).

Pharmacokinetics in ALK Inhibitors

This compound has been studied for its pharmacokinetic properties in the context of novel anaplastic lymphoma kinase (ALK) inhibitors. Understanding its metabolic pathways and clearance rates is essential for developing effective cancer treatments (Teffera et al., 2013).

Role in Corrosion Inhibition

Studies have explored the potential use of derivatives of this compound in inhibiting the corrosion of iron, using quantum chemical calculations and molecular dynamics simulations. This application extends its utility beyond biomedical fields into materials science (Kaya et al., 2016).

Antitumor Evaluation

The compound has been evaluated for its antitumor activities. Some derivatives have shown promising results against various cancer cell lines, suggesting its potential in cancer therapy (Li et al., 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a pyrimidine ring, it could potentially be explored for use in medicinal chemistry .

properties

IUPAC Name

4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-14(7-9-26)25-17(27)12-2-4-13(19)5-3-12/h2-5,10,14H,6-9H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLMDKITZJHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

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